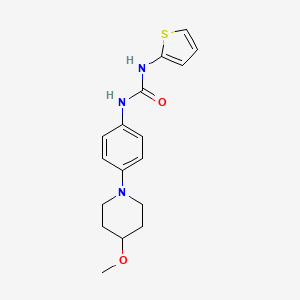

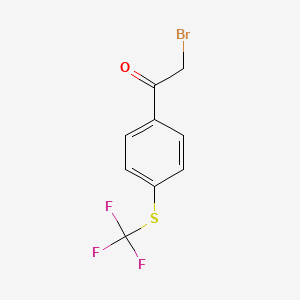

![molecular formula C15H13N5O6S B2762308 3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1903689-75-7](/img/structure/B2762308.png)

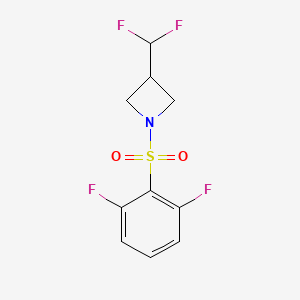

3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It contains several functional groups, including an isoxazole ring, an oxadiazole ring, and a benzo[d]oxazole ring . The isoxazole ring is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The benzo[d]oxazole ring is a fused ring system with a benzene ring and an oxazole ring .

Synthesis Analysis

The synthesis of this compound could involve several steps, starting with the formation of the isoxazole ring. One possible method could involve the reaction of 3-amino-5-methylisoxazole with phthalic anhydride or maleic anhydride under different conditions to produce different isoxazole products . Further reactions could involve the formation of Schiff bases, which are then condensed with thioglycolic acid to afford the corresponding thiazolidin-4-one derivatives . The Schiff bases could also be condensed with various secondary amines to produce the corresponding 5-substituted pyrazole derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems and functional groups. The isoxazole ring could potentially impact the overall structure of the molecule, as it has been suggested that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex due to the presence of multiple functional groups. The isoxazole ring, in particular, could be involved in a variety of reactions. For example, the 3-amino-5-methylisoxazole could react with different aldehydes to form Schiff bases . These Schiff bases could then undergo further reactions to form other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of multiple functional groups and ring systems could potentially give rise to a variety of interesting properties. For example, the isoxazole ring could potentially impact the crystallization mechanism of the compound .Scientific Research Applications

Synthesis of Novel Sulfonamide Derivatives

A study by Filimonov et al. (2006) elaborates on the synthesis of novel sulfonamide derivatives starting from 3,5-dimethylisoxazole. This work showcases a methodological approach to generate aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle, underlining the scope and limitations of the developed synthesis technique (Filimonov et al., 2006).

Antioxidant Activity of Sulfonamide-Linked Compounds

Research by Padmaja et al. (2014) introduced a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), highlighting their antioxidant activity. Methyl-substituted bis(oxadiazoles) exhibited significant potential as antioxidant agents, demonstrating the relevance of sulfonamide linkage in enhancing biological activity (Padmaja et al., 2014).

Protonation Studies of Isoxazole Derivatives

The protonation behavior of isoxazole derivatives, including sulfamethoxazole and sulfisoxazole, in aqueous sulfuric acid was explored by Manzo and de Bertorello (1973). This study provides insights into the chemical behavior of these compounds under acidic conditions, relevant for understanding their interactions in various biological and chemical environments (Manzo & de Bertorello, 1973).

Regioselective Synthesis Techniques

Strelnikova et al. (2018) reported on a Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, leading to the regioselective synthesis of 5-sulfonamidoimidazoles. This method highlights a flexible approach to synthesizing fully substituted imidazoles, showcasing the diversity of reactions achievable with sulfonamide and related compounds (Strelnikova et al., 2018).

Intramolecular Diels-Alder Reactions

Greig et al. (2001) developed a synthesis route for novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This work underscores the innovative application of classical reactions to generate structurally complex sulfonamide derivatives with potential biological activities (Greig et al., 2001).

Future Directions

Future research could potentially explore the synthesis, properties, and applications of this compound in more detail. For example, the impact of the isoxazole substituents on the supramolecular structure of the compound could be explored further . Additionally, the potential pharmacological properties of this compound could be investigated .

Properties

IUPAC Name |

3-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O6S/c1-8-5-10(18-25-8)14-17-13(26-19-14)7-16-27(22,23)9-3-4-12-11(6-9)20(2)15(21)24-12/h3-6,16H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBYLMVPBIEJCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

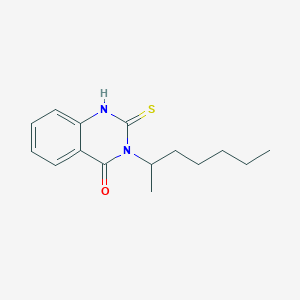

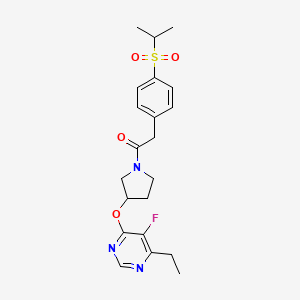

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

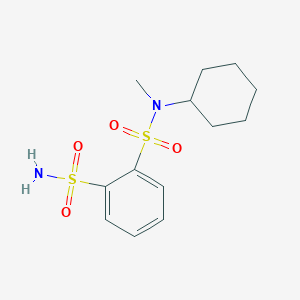

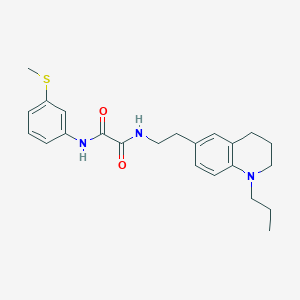

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)

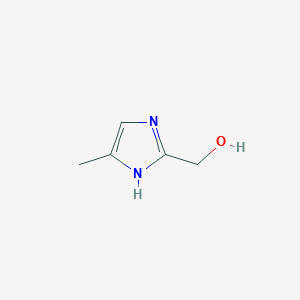

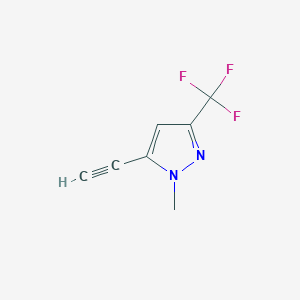

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)